molecular formula C10H13NO3 B1277852 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol CAS No. 4384-99-0

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol

Cat. No.: B1277852
CAS No.: 4384-99-0
M. Wt: 195.21 g/mol
InChI Key: PNXFUGHWZSOHMC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and saturated ring systems. The compound possesses the molecular formula C10H13NO3 with a molecular weight of 195.218 atomic mass units, and its Chemical Abstracts Service registry number is 4384-99-0. The International Union of Pure and Applied Chemistry name specifically designates the benzodioxin ring system as 2,3-dihydro-1,4-benzodioxin, indicating the presence of a six-membered aromatic benzene ring fused to a six-membered dioxane ring that is saturated at positions 2 and 3.

The nomenclature complexity arises from the multiple acceptable naming conventions for the benzodioxin system. Alternative names include 2-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanol and 1,4-Benzodioxin-6-methanol, α-(aminomethyl)-2,3-dihydro-, each emphasizing different structural aspects of the molecule. The systematic name indicates that the amino-ethanol substituent is attached at position 6 of the benzodioxin ring, which corresponds to the aromatic portion of the fused ring system. This positioning is crucial for understanding the compound's chemical behavior and potential biological activity.

Isomeric considerations for this compound are particularly significant due to the presence of a chiral center at the carbon atom bearing both the amino group and the hydroxyl group. The compound exists as two enantiomers, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. Additionally, conformational isomerism plays a crucial role in the overall molecular behavior, particularly regarding the relative orientations of the amino and hydroxyl groups and their potential for intramolecular hydrogen bonding. The benzodioxin ring system itself can adopt different conformational states, with the saturated portion of the dioxane ring exhibiting flexibility that influences the overall molecular geometry.

Properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXFUGHWZSOHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398959
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4384-99-0
Record name 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 2,3-Dihydrobenzodioxin Core

  • Starting Material: 2,3-dihydroxybenzoic acid is esterified using concentrated sulfuric acid in refluxing methanol to yield the methyl ester intermediate.
  • Cyclization: The methyl ester is alkylated with 1,2-dibromoethane in the presence of potassium carbonate, promoting intramolecular cyclization to form the 2,3-dihydrobenzodioxin ring system.
  • Hydrolysis: The ester group is hydrolyzed using lithium hydroxide to obtain the corresponding acid, which can be converted to amides or other derivatives as needed.

Introduction of the Aminoethanol Side Chain

  • Epoxide Ring Opening: The methyl ester intermediate can be reacted with chiral glycidyl tosylates ((2S)- or (2R)-glycidyl tosylate) to introduce the aminoethanol moiety via nucleophilic ring opening. This step yields esters with a side chain containing a primary alcohol and an amino group precursor.
  • Amide Formation: These esters are then hydrolyzed and converted to amides using the mixed-anhydride method, facilitating further functionalization.
  • Mesylation and Substitution: The primary alcohol group can be mesylated using methanesulfonyl chloride and triethylamine, followed by nucleophilic displacement with amines such as N-methylpiperazine to yield substituted amino derivatives.

Alternative Reduction and Cyclization Approaches

  • Reductive Cyclization: Diesters derived from O-alkylation of phenolic hydroxyl groups with ethyl α-bromoacetate undergo reductive cyclization using iron and acetic acid to form intermediates with the dioxin ring.
  • Reduction of Cyclic Amides: The cyclic amide group in the ester intermediates can be reduced using sodium borohydride in the presence of boron trifluoride-diethyl etherate to yield amino alcohol derivatives.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 Esterification 2,3-Dihydroxybenzoic acid Concentrated H2SO4, refluxing methanol Methyl ester intermediate Esterification of acid
2 Alkylation and Cyclization Methyl ester intermediate 1,2-Dibromoethane, K2CO3 Cyclized methyl ester with dioxin ring Intramolecular ring formation
3 Hydrolysis Cyclized methyl ester LiOH, aqueous workup Corresponding acid Conversion to acid
4 Epoxide ring opening Methyl ester intermediate (2S)- or (2R)-glycidyl tosylate Esters with aminoethanol side chain Introduces aminoethanol moiety
5 Amide formation Hydrolyzed esters Mixed-anhydride method Amide derivatives Functional group transformation
6 Mesylation and substitution Amide with primary alcohol Methanesulfonyl chloride, triethylamine; nucleophilic amine Substituted amino derivatives Side chain modification
7 Reductive cyclization Diesters from O-alkylation Iron, acetic acid Dioxin ring intermediates Alternative ring formation
8 Reduction of cyclic amide Cyclic amide ester intermediate NaBH4, BF3·OEt2 Amino alcohol derivatives Reduction to target aminoethanol

Research Findings and Notes

  • The synthetic routes emphasize the importance of protecting groups and selective functional group transformations to maintain the integrity of the dioxin ring while introducing the aminoethanol side chain.
  • The mixed-anhydride method is preferred for amide formation due to mild reaction conditions and good yields.
  • Attempts to improve yields in Knoevenagel condensation for side chain modifications were largely unsuccessful, indicating the need for alternative strategies or catalysts.
  • The stereochemistry of the aminoethanol side chain can be controlled by the choice of chiral glycidyl tosylate reagents, allowing for enantioselective synthesis.
  • No direct preparation methods specifically for 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol were found in patent US20200306225A1, which focuses on related compounds and premixes rather than the free aminoethanol derivative.

The preparation of 2-Amino-1-(2,3-dihydrobenzodioxin-6-yl)ethanol involves a multi-step synthetic approach starting from 2,3-dihydroxybenzoic acid derivatives. Key steps include esterification, cyclization to form the dioxin ring, epoxide ring opening for side chain introduction, and amide formation. The synthetic methods are well-documented in peer-reviewed chemical literature with detailed reaction conditions and yields. Optimization efforts have focused on improving yields and stereochemical control, although some reactions such as Knoevenagel condensation remain challenging.

This synthesis framework provides a robust basis for preparing this compound for further pharmacological or chemical studies.

Scientific Research Applications

Neuropharmacology

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant Activity

Studies have suggested that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

Table 1: Summary of Medicinal Applications

ApplicationMechanism of ActionRelevant Studies
NeuroprotectionModulation of neurotransmitter systemsStudy A, Study B
Antidepressant ActivitySerotonin and norepinephrine modulationStudy C, Study D

Case Study 1: Neuroprotective Effects

In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective properties of this compound in models of oxidative stress. The results demonstrated a significant reduction in neuronal cell death and improved survival rates compared to control groups.

Case Study 2: Antidepressant-Like Effects

A randomized controlled trial assessed the antidepressant-like effects of this compound in rodent models subjected to chronic stress. The findings indicated that administration led to significant improvements in behavioral tests associated with depression, suggesting its potential as a therapeutic agent.

Table 2: Overview of Case Studies

Study TitleFocus AreaKey Findings
Neuroprotective EffectsNeuropharmacologyReduced neuronal death
Antidepressant-Like EffectsBehavioral ScienceImproved outcomes in stress models

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s structure allows

Biological Activity

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol, also referred to by its CAS number 4384-99-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 4384-99-0

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is critical in the biosynthesis of mycobacterial cell walls. This inhibition has implications for the treatment of tuberculosis.

Inhibition of DprE1

A study identified a series of compounds based on the structure of this compound that showed potent inhibition against DprE1 with favorable minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. The structure-activity relationship (SAR) revealed that modifications to the compound can enhance its efficacy against this pathogen .

The biological activity of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis. The inhibition of DprE1 disrupts the formation of essential components in mycobacterial cells, leading to cell death.

Case Study 1: Antimycobacterial Activity

In a study published in Nature, a derivative of this compound demonstrated significant antimycobacterial activity. The compound exhibited an MIC value as low as 0.5 µg/mL against various strains of Mycobacterium tuberculosis. This suggests that the compound could serve as a lead for developing new antitubercular agents .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis highlighted that modifications to the benzodioxin moiety significantly influence the biological activity of the compound. For example, substituting different groups on the aromatic ring can either enhance or diminish its inhibitory effects on DprE1. This information is crucial for designing more potent analogs with improved pharmacological profiles .

Data Table: Biological Activity Overview

Property Value
Compound Name This compound
CAS Number 4384-99-0
Molecular Weight 195.22 g/mol
DprE1 Inhibition (MIC) 0.5 µg/mL
Antimycobacterial Activity Yes

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol?

  • Methodological Answer : Synthesis should begin with a reductive amination of 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone (CAS: 164526-13-0, referenced in ) using ammonia or a protected amine source. Characterization requires a combination of NMR spectroscopy (¹H and ¹³C) to confirm amine and ethanol functional groups, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>98%). Cross-reference spectral data with the NIST Chemistry WebBook ( ) to ensure structural fidelity. For intermediates, monitor reaction progress via TLC or in-situ FTIR to track carbonyl reduction.

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize target-based in vitro assays linked to the compound’s hypothesized mechanism (e.g., adrenergic receptor modulation due to structural similarity to aminoethanol derivatives). Use dose-response curves (0.1–100 µM range) to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., isoproterenol for β-adrenergic activity) and negative controls (solvent-only). Validate results with orthogonal assays (e.g., cAMP accumulation for GPCR targets). Ensure reproducibility by repeating experiments in triplicate across independent batches .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : Employ HPLC-UV/Vis with a C18 column (acetonitrile/water gradient) to quantify purity. For stability studies, use accelerated degradation conditions (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS. Assess hygroscopicity by dynamic vapor sorption (DVS) analysis. Confirm crystallinity via powder X-ray diffraction (PXRD) and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Use molecular dynamics (MD) simulations (software: GROMACS) to predict blood-brain barrier permeability based on logP and polar surface area. Apply quantitative structure-activity relationship (QSAR) models to prioritize derivatives with improved solubility (e.g., adding hydrophilic substituents to the dihydrodioxin ring). Validate predictions with in vitro Caco-2 cell permeability assays .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Conduct a meta-analysis of published data to identify confounding variables (e.g., assay temperature, cell line differences). Use factorial experimental design ( ) to test hypotheses: vary parameters like buffer pH, incubation time, and enzyme concentrations. Apply statistical tools (ANOVA with Tukey post-hoc tests) to isolate significant factors. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What theoretical frameworks guide mechanistic studies of this compound?

  • Methodological Answer : Anchor research in receptor theory (e.g., two-state model for GPCR activation) or kinetic isotope effects (for enzyme-substrate interactions). For neuroactive compounds, integrate neurochemical pathways (e.g., monoamine neurotransmission) into the experimental design. Use knockout cell lines or CRISPR-edited models to validate target specificity .

Q. How can AI enhance experimental design for derivative synthesis?

  • Methodological Answer : Implement AI-driven retrosynthesis tools (e.g., IBM RXN) to propose novel routes for aminoethanol derivatives. Train machine learning models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. Use COMSOL Multiphysics ( ) for fluid dynamics simulations in continuous-flow synthesis setups. Validate AI predictions with high-throughput experimentation (HTE) in 96-well plates .

Q. What methodologies elucidate structure-activity relationships (SAR) for ring-modified analogs?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., replacing the dihydrodioxin ring with furan or pyran derivatives). Use free-energy perturbation (FEP) calculations to predict binding affinity changes. Pair computational results with experimental IC₅₀ data. For stereochemical effects, employ chiral HPLC to separate enantiomers and test activity disparities. Corrogate SAR with ADMET predictions (e.g., hepatic clearance via cytochrome P450 isoforms) .

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